molecular formula C15H18N2O2 B2691906 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 1214668-25-3

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2691906
CAS No.: 1214668-25-3
M. Wt: 258.321
InChI Key: JVKIDYZBWCSUIJ-UHFFFAOYSA-N
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Description

“1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a product used for proteomics research . It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .


Synthesis Analysis

Recent developments in the synthesis of β-carboline alkaloids and closely related derivatives have been described in a review . The focus is on the key steps with improved procedures and synthetic approaches . Another study identified 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as the active compound with anti-adipogenic effects using solvent fractionation and chromatographic analysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N2O2 .


Chemical Reactions Analysis

In one study, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) was found to significantly downregulate SREBP1c/SREBP2 mRNAs by 47.8% and 69.2%, respectively, along with the target genes FAS, ACC, and HMGCR by 79.0%, 77.0%, and 40.9%, respectively .

Scientific Research Applications

Synthetic Chemistry Applications

The compound's relevance in synthetic chemistry is highlighted through its involvement in various synthesis processes. For instance, an expedient phosphine-catalyzed [4 + 2] annulation has been developed to synthesize highly functionalized tetrahydropyridines, showcasing the compound's role in facilitating complex chemical reactions and producing regioselective adducts with excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, the study on late-stage β-C(sp3)-H deuteration of carboxylic acids further exemplifies the compound's application in modifying bioactive molecules and related frameworks, highlighting its versatility in chemical synthesis (Uttry, Mal, & van Gemmeren, 2021).

Environmental and Food Chemistry

The occurrence of related aminopolycarboxylates in the aquatic environment of Germany was investigated, underscoring the environmental impact and the widespread presence of compounds related to 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in water sources (Schmidt, Fleig, Sacher, & Brauch, 2004). Moreover, tetrahydro-beta-carboline alkaloids, structurally similar to the compound , have been found in fruits and fruit juices, where they act as antioxidants and radical scavengers, suggesting potential health benefits and contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).

Properties

IUPAC Name

1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-15(2)13-10(8-12(17-15)14(18)19)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKIDYZBWCSUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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